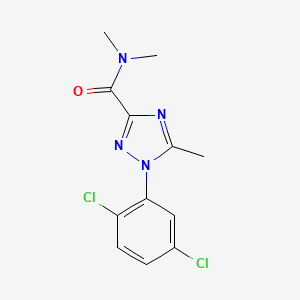
(5-Bromopyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Bromopyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C10H11BrN2O . It is a novel pyrimidine-based thiourea compound . These types of compounds have been studied for their potential in treating type II diabetes mellitus .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%). The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .Molecular Structure Analysis
The molecular structure of this compound consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . The exact molecular structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.11100 . More specific properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Antibacterial Activity
(5-Bromopyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone and its derivatives have been studied for their potential antibacterial activities. For instance, novel cyanopyridine derivatives synthesized from related compounds demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthesis and Characterization
The compound and its analogs have been extensively researched for their synthesis and characterization. For example, research on pyrimidines bearing thiophene fragments illustrated the combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen as a versatile method for their synthesis (Verbitskiy et al., 2012).
Structural Analysis
Detailed structural analysis and characterization of compounds containing (5-Bromopyridin-3-yl) and (3-(thiophen-3-yl)pyrrolidin-1-yl)methanone moieties have been conducted. Studies include X-ray crystallography and density functional theory (DFT) calculations to understand the molecular structure and properties (Huang et al., 2021).
Optical and Spectroscopic Properties
The optical and spectroscopic properties of compounds with similar moieties have been investigated. This includes the study of their absorption, excitation, and fluorescence properties in various solvents (Al-Ansari, 2016).
Enzyme Inhibitory Activity
Derivatives of the compound have been evaluated for their potential as enzyme inhibitors. For instance, certain pyrazole-5-carboxamide derivatives exhibited significant inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Cetin et al., 2021).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-13-5-12(6-16-7-13)14(18)17-3-1-10(8-17)11-2-4-19-9-11/h2,4-7,9-10H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFKBUMMXPXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

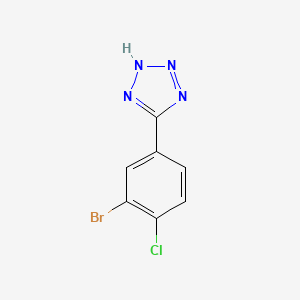
![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)
![2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2816017.png)
![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

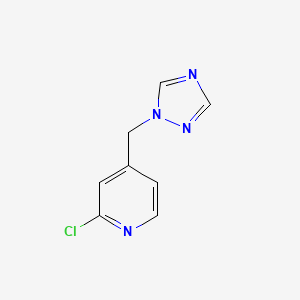
![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2816022.png)
![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)

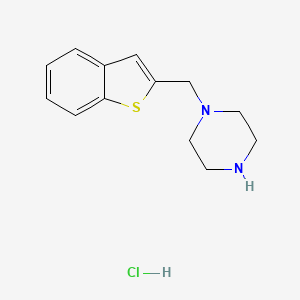
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone](/img/structure/B2816028.png)
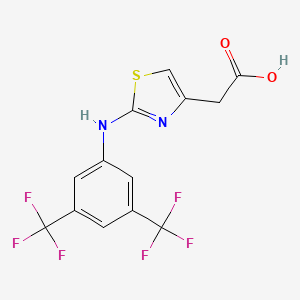
![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)
